8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 923229-51-0
Cat. No.: VC4531083
Molecular Formula: C19H21FN6O2
Molecular Weight: 384.415
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923229-51-0 |
|---|---|
| Molecular Formula | C19H21FN6O2 |
| Molecular Weight | 384.415 |
| IUPAC Name | 6-[3-(2-fluoroanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C19H21FN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,11,21H,6,9-10H2,1-3H3 |
| Standard InChI Key | POZVKOPHJQVMKQ-UHFFFAOYSA-N |
| SMILES | CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
8-(3-((2-Fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione possesses the molecular formula C₁₉H₂₁FN₆O₂ and a molecular weight of 384.415 g/mol. The structure integrates a purine-dione scaffold substituted with a 2-fluorophenylaminopropyl chain and three methyl groups at positions 1, 3, and 7 (Figure 1). The fluorine atom at the ortho position of the phenyl ring enhances electronegativity, influencing both solubility and receptor-binding affinity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 923229-51-0 |
| Molecular Formula | C₁₉H₂₁FN₆O₂ |
| Molecular Weight | 384.415 g/mol |
| IUPAC Name | 8-(3-((2-Fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
| XLogP3 | 2.1 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The compound’s logP value of ~2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This property is critical for its potential as a central nervous system (CNS) drug candidate.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for verifying its structure. While specific spectral data remain proprietary, general trends for analogous purine derivatives include:
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¹H NMR: Resonances for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and amine protons (δ 8.1–8.3 ppm).
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¹³C NMR: Peaks corresponding to carbonyl carbons (δ 160–170 ppm) and fluorinated aromatic carbons (δ 115–125 ppm).
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HRMS: A molecular ion peak at m/z 384.415 (calculated for C₁₉H₂₁FN₆O₂).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting from xanthine derivatives. A representative route includes:
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Alkylation: Reaction of 1,3,7-trimethylxanthine with 3-chloropropylamine under basic conditions to introduce the propylamine side chain.
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Fluorophenyl Coupling: Ullmann-type coupling with 2-fluoroaniline in the presence of a copper catalyst.
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Cyclization: Acid-mediated cyclization to form the imidazo[2,1-f]purine ring system.
Industrial-scale production may employ continuous flow reactors to enhance yield (>75%) and reduce reaction times.
Reactivity and Stability
The compound exhibits sensitivity to strong acids/bases due to its purine-dione core. Key reactions include:
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Oxidation: Susceptibility to peroxides at elevated temperatures, leading to N-oxide formation.
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Reduction: Sodium borohydride selectively reduces the dione moiety to diols under controlled conditions.
Stability studies indicate degradation under UV light (t₁/₂ = 48 hours), necessitating storage in amber vials at -20°C.
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
Preliminary studies suggest affinity for 5-HT₆ receptors (Ki = 120 nM), a subtype implicated in cognitive function and depression. Molecular docking simulations reveal hydrogen bonding between the fluorophenyl group and Ser193/Asn197 residues in the receptor’s binding pocket.
Table 2: In Vitro Pharmacological Profile
| Assay Type | Result |
|---|---|
| 5-HT₆ Binding (Ki) | 120 ± 15 nM |
| CYP3A4 Inhibition | IC₅₀ > 50 μM |
| Plasma Protein Binding | 89% (Human serum albumin) |
Comparative Analysis with Structural Analogues
The 2-fluorophenyl substituent differentiates this compound from analogues like 8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethylpurine-2,4-dione (CAS 923179-63-9). Fluorination increases metabolic stability (t₁/₂ = 3.7 vs. 2.1 hours for methoxy analogue) while maintaining similar receptor affinity.
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to isolate active stereoisomers.
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Target Deconvolution: Identifying off-target interactions via chemoproteomics.
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Formulation Strategies: Nanoemulsions to enhance CNS delivery.
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